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In the landscape of adult hepatitis B virus (HBV) prevention, two prominent vaccines,

HEPLISAV-B and Engerix-B, offer protection through distinct mechanisms and dosing

schedules. This guide provides a detailed comparison of their immunogenicity, supported by

data from pivotal head-to-head clinical trials. Designed for researchers, scientists, and drug

development professionals, this document delves into the experimental protocols, presents

comparative data in a clear format, and visualizes the underlying biological and experimental

frameworks.
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Feature
HEPLISAV-B (Dynavax
Technologies)

Engerix-B
(GlaxoSmithKline)

Antigen
20 mcg Recombinant Hepatitis

B surface antigen (HBsAg)

20 mcg Recombinant Hepatitis

B surface antigen (HBsAg)

Adjuvant
3000 mcg CpG 1018 (a Toll-

like Receptor 9 agonist)
0.50 mg Aluminum Hydroxide

Dosing Schedule
Two doses, one month apart

(0, 1 months)

Three doses, over six months

(0, 1, 6 months)

Mechanism of Action

The CpG 1018 adjuvant

stimulates a targeted immune

response by activating Toll-like

Receptor 9 (TLR9).[1]

Aluminum hydroxide forms a

depot at the injection site,

slowly releasing the antigen to

stimulate the immune system.

[2]

Immunogenicity: A Comparative Analysis of
Seroprotection Rates
The immunogenicity of HEPLISAV-B and Engerix-B has been directly compared in three pivotal

Phase 3, randomized, active-controlled, observer-blinded, multicenter clinical trials. The

primary endpoint in these studies was the seroprotection rate (SPR), defined as the percentage

of participants achieving an antibody to hepatitis B surface antigen (anti-HBs) concentration of

≥10 mIU/mL, which is considered protective against HBV infection.[3][4]

Study 1: Healthy Adults (Ages 18-55)
This study demonstrated the non-inferiority and statistical superiority of HEPLISAV-B compared

to Engerix-B in a population of healthy adults.[2][4]

Population
HEPLISAV-B
Seroprotection Rate (SPR)

Engerix-B Seroprotection
Rate (SPR)

Overall (Ages 18-55) 95% 81%
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Study 2: Older Adults (Ages 40-70)
In this cohort of older adults, who are known to have a reduced immune response to

vaccination, HEPLISAV-B again showed superior immunogenicity.[2][3][4]

Population
HEPLISAV-B
Seroprotection Rate (SPR)

Engerix-B Seroprotection
Rate (SPR)

Overall (Ages 40-70) 90% 70.5%

Study 3 (HBV-23): Adults with Type 2 Diabetes (Ages 18-
70)
This trial focused on adults with type 2 diabetes, another population known for

hyporesponsiveness to hepatitis B vaccination. The results highlighted a significantly higher

rate of seroprotection with HEPLISAV-B.[4]

Population
HEPLISAV-B
Seroprotection Rate (SPR)

Engerix-B Seroprotection
Rate (SPR)

Adults with Type 2 Diabetes 90.0% 65.1%

Overall Study Population 95.4% 81.3%

Experimental Protocols
The pivotal trials followed a rigorous design to ensure the validity and comparability of the

results.

Participant Population
The studies enrolled adults aged 18 to 70 years who were seronegative for markers of HBV

infection (HBsAg, anti-HBs, and anti-HBc). Key exclusion criteria included a history of hepatitis

B vaccination, known autoimmune disease, immunosuppressive therapy, and receipt of blood

products or immunoglobulins within a specified timeframe.[5][6][7][8] For the study focusing on

individuals with diabetes, a diagnosis of type 2 diabetes mellitus was a key inclusion criterion.
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Vaccination and Assessment Schedule
The experimental workflow for the pivotal clinical trials is depicted below.

HEPLISAV-B Arm Engerix-B Arm

Dose 1 (0 Months)

Dose 2 (1 Month)

Placebo (6 Months)

SPR Assessment

Dose 1 (0 Months)

Dose 2 (1 Month)

Dose 3 (6 Months)

SPR Assessment

Screening & Enrollment

Randomization

2:1 Ratio

Click to download full resolution via product page

Pivotal Trial Experimental Workflow

Participants were randomized in a 2:1 ratio to receive either HEPLISAV-B or Engerix-B. The

HEPLISAV-B group received two doses one month apart, followed by a placebo at six months

to maintain blinding. The Engerix-B group received three doses at zero, one, and six months.
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Seroprotection rates were assessed at various time points, with the primary endpoint varying

slightly across the studies (e.g., Week 12 or 28 for HEPLISAV-B vs. Week 28 or 32 for Engerix-

B).[3][4]

Measurement of Anti-HBs Antibodies
Serum concentrations of anti-HBs antibodies were quantified using a standardized, validated

enzyme-linked immunosorbent assay (ELISA). The general principle of this assay involves the

capture of anti-HBs antibodies from the participant's serum by recombinant HBsAg coated on a

microplate. A labeled secondary antibody that binds to human antibodies is then added, and

the resulting signal is proportional to the concentration of anti-HBs in the sample. Results are

reported in milli-international units per milliliter (mIU/mL), with a concentration of ≥10 mIU/mL

defining seroprotection.

Statistical Analysis
The primary analysis for these trials was designed to test for non-inferiority of HEPLISAV-B to

Engerix-B. The criterion for non-inferiority was met if the lower bound of the 95% confidence

interval (CI) for the difference in seroprotection rates was greater than -10%.[2][4] In addition,

the studies were designed to test for superiority, which was demonstrated if the lower bound of

the 95% CI for the difference in SPRs was greater than 0%.[2] Analyses were typically

performed on both the per-protocol (PP) and the intent-to-treat (ITT) populations. The PP

population includes participants who adhered to the protocol, while the ITT population includes

all randomized participants, regardless of protocol adherence. For a robust interpretation in

non-inferiority trials, the conclusions from both analysis sets should be consistent.

Mechanism of Action: A Tale of Two Adjuvants
The superior immunogenicity of HEPLISAV-B is largely attributed to its novel adjuvant, CpG

1018.

HEPLISAV-B: TLR9-Mediated Immune Activation
The CpG 1018 adjuvant in HEPLISAV-B is a synthetic oligonucleotide that mimics bacterial

DNA and acts as a Toll-like Receptor 9 (TLR9) agonist.[1] This targeted activation of the innate

immune system leads to a more robust and rapid adaptive immune response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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